1-ethyl-4-nitro-1H-pyrazole
Overview
Description
1-ethyl-4-nitro-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
1-Ethyl-4-nitro-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various targets in the body
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may affect multiple pathways and have downstream effects .
Result of Action
Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, the action of this compound is likely to be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone, followed by nitration. Another method includes the reaction of ethylhydrazine with 4-nitro-1,3-diketone under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro-pyrazole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Nitro-pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various alkyl or aryl substituted pyrazoles.
Scientific Research Applications
1-ethyl-4-nitro-1H-pyrazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-1H-pyrazole
- 1-ethyl-3-nitro-1H-pyrazole
- 1-ethyl-4-amino-1H-pyrazole
Uniqueness
1-ethyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of specialized heterocyclic systems and in the study of structure-activity relationships .
Properties
IUPAC Name |
1-ethyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPXKEBIYOXPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502745 | |
Record name | 1-Ethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58793-45-6 | |
Record name | 1-Ethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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